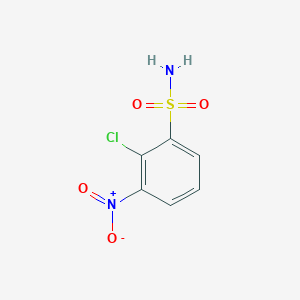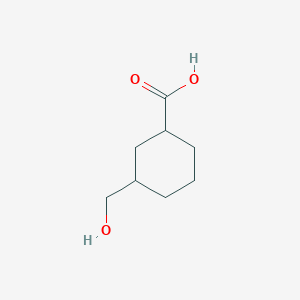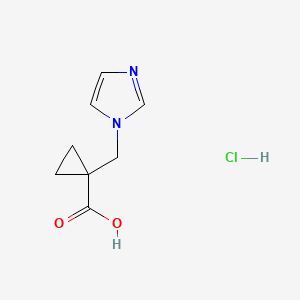![molecular formula C7H13ClN2O2 B3392805 (9aS)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;hydrochloride CAS No. 1383427-98-2](/img/structure/B3392805.png)
(9aS)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of oxazine compounds has been a subject of research . The fundamental heterocyclic compound 1,4-oxazine has been generated using FVP . It is the first parent heterocycle among all the possible isomeric oxazines, thiazines and their heavier atom analogues to be characterised spectroscopically, and is shown to exist in solution entirely as the 4 H -isomer .Mecanismo De Acción
(9aS)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;hydrochloride hydrochloride selectively activates the δ-subunit-containing GABA(A) receptors, which results in the opening of chloride ion channels and hyperpolarization of the neurons. This leads to the inhibition of neuronal excitability and the reduction of anxiety, sleep, and memory-related behaviors.
Biochemical and Physiological Effects:
This compound hydrochloride has been shown to have several biochemical and physiological effects such as the reduction of anxiety-related behaviors, the enhancement of sleep, and the improvement of memory. This compound hydrochloride has also been shown to reduce the severity of alcohol withdrawal symptoms and may have potential in the treatment of alcohol dependence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(9aS)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;hydrochloride hydrochloride has several advantages in lab experiments such as its high selectivity for the δ-subunit-containing GABA(A) receptors, which allows for the specific modulation of these receptors. This compound hydrochloride also has a high potency and can produce significant effects at low concentrations. However, this compound hydrochloride has some limitations such as its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for (9aS)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;hydrochloride hydrochloride such as the study of its potential in the treatment of anxiety disorders, sleep disorders, and memory-related disorders. This compound hydrochloride may also have potential in the treatment of alcohol dependence and withdrawal. Further research is needed to explore the full potential of this compound hydrochloride and its mechanisms of action.
Aplicaciones Científicas De Investigación
(9aS)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;hydrochloride hydrochloride has been used in several research applications such as the study of GABA(A) receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. This compound hydrochloride has been shown to selectively activate the δ-subunit-containing GABA(A) receptors, which are involved in the regulation of anxiety, sleep, and memory. This compound hydrochloride has also been used in the study of alcohol dependence and withdrawal, as it can reduce the severity of withdrawal symptoms.
Safety and Hazards
Propiedades
IUPAC Name |
(9aS)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c10-7-5-11-4-6-3-8-1-2-9(6)7;/h6,8H,1-5H2;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLCHWNFVCWARP-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)COCC2=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@@H](CN1)COCC2=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Chlorobicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B3392766.png)




![N-[(1S,2S)-2-Hydroxycyclopentyl]acetamide](/img/structure/B3392797.png)
![2-Chloro-4-nitrobenzo[d]oxazole](/img/structure/B3392804.png)

